molecular formula C25H28N4O3S B2382675 N,N-diethyl-2-{[11-(hydroxymethyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide CAS No. 892415-37-1

N,N-diethyl-2-{[11-(hydroxymethyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide

Cat. No.: B2382675
CAS No.: 892415-37-1
M. Wt: 464.58
InChI Key: WWVVFHVIYGLJOH-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-{[11-(hydroxymethyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide is a structurally complex heterocyclic compound featuring a tricyclic core fused with oxa- and triaza-functionalized rings. Its molecular architecture includes a hydroxymethyl group at position 11, a 3-methylphenyl substituent at position 5, and a sulfanyl-linked N,N-diethylacetamide side chain.

The synthesis and structural elucidation of such compounds often rely on advanced crystallographic tools like SHELXL, which enables precise refinement of molecular geometries .

Properties

IUPAC Name

N,N-diethyl-2-[[11-(hydroxymethyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3S/c1-5-29(6-2)21(31)14-33-25-20-11-19-18(13-30)12-26-16(4)22(19)32-24(20)27-23(28-25)17-9-7-8-15(3)10-17/h7-10,12,30H,5-6,11,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVVFHVIYGLJOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC(=NC2=C1CC3=C(O2)C(=NC=C3CO)C)C4=CC=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-{[6-(hydroxymethyl)-9-methyl-2-(3-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide involves several steps, starting from readily available starting materials. The key steps include:

  • Formation of the pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidine core through a multi-step reaction sequence.
  • Introduction of the hydroxymethyl and methyl groups at specific positions on the core structure.
  • Attachment of the N,N-diethylacetamide moiety via a thioether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-{[6-(hydroxymethyl)-9-methyl-2-(3-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The thioether linkage can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the pyrimidine ring could yield a dihydropyrimidine derivative.

Scientific Research Applications

Medicinal Chemistry

The intricate structure of N,N-diethyl-2-{[11-(hydroxymethyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide suggests significant biological activity. The presence of nitrogen and oxygen heteroatoms may enhance its interaction with biological targets.

Potential Therapeutic Uses

Research indicates that compounds with similar structural features can exhibit anti-inflammatory and anticancer activities. For instance:

  • Anti-inflammatory Activity : Molecular docking studies suggest that related compounds can inhibit enzymes like 5-lipoxygenase (5-LOX), which is crucial in inflammatory pathways .
  • Anticancer Properties : Similar compounds have shown cytotoxic effects against various cancer cell lines (e.g., HCT-116, HeLa) with IC50 values below 100 μM .

Organic Synthesis

This compound can serve as a versatile intermediate in organic synthesis due to its functional groups.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that can include:

  • Formation of the tricyclic framework.
  • Introduction of the sulfanyl and hydroxymethyl groups.
  • Functionalization through various organic transformations.

These synthetic pathways highlight the compound's utility in creating complex molecules for further research and application.

Materials Science

Due to its unique chemical properties and structural characteristics, this compound could be explored for use in advanced materials.

Potential Applications

  • Polymer Chemistry : The compound may be used to develop functional polymers with specific properties due to its reactive functional groups.
  • Nanotechnology : Its unique structure could facilitate the creation of nanomaterials with tailored functionalities for applications in drug delivery systems or sensors.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-{[6-(hydroxymethyl)-9-methyl-2-(3-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide would depend on its specific application. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary depending on the target and the specific biological process being studied.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Key Analogues

Compound R₁ (Position 5) R₂ (Side Chain) Molecular Weight (g/mol) Bioactivity Reference
Target Compound 3-Methylphenyl N,N-Diethylacetamide ~540 (estimated) N/A
CAS 867040-59-3 4-Methoxyphenyl N-(2-Methylphenyl)acetamide 563.65 Anti-inflammatory
N-Substituted Oxadiazole Analog Indol-3-ylmethyl 1,3,4-Oxadiazole-2-sulfanyl 189 (fragment) Anti-exudative

Pharmacological Activity

  • Anti-Exudative Potential: The target compound’s sulfanyl-acetamide moiety aligns with derivatives tested in , where 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides demonstrated dose-dependent anti-exudative activity. However, the diethylamide group in the target compound may reduce aqueous solubility compared to furan-containing analogs, necessitating formulation adjustments .
  • Toxicity Profile : Analogues like N-(4-{6-oxo-5,12,14-trioxa-2-azatetracyclo[...]phenyl)acetamide () exhibit acute toxicity (oral LD₅₀: 300 mg/kg), suggesting that structural modifications in the target compound (e.g., hydroxymethyl group) could mitigate adverse effects by enhancing metabolic detoxification pathways .

Crystallographic and Computational Insights

  • Structural Refinement : The tricyclic core of the target compound likely requires high-resolution crystallography for accurate refinement, as seen in for related tricyclic acetamides. SHELXL’s robust algorithms enable precise determination of bond angles and torsional strains, critical for understanding structure-activity relationships .

Biological Activity

N,N-diethyl-2-{[11-(hydroxymethyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide is a complex organic compound with significant potential for biological activity. This compound features a unique molecular structure characterized by a tricyclic framework and various functional groups that may contribute to its pharmacological properties.

  • Molecular Formula : C25H28N4O3S
  • Molecular Weight : 464.58 g/mol
  • CAS Number : 892385-00-1

The intricate structure of this compound includes nitrogen and oxygen heteroatoms, which may enhance its biological reactivity and interactions with biological systems .

The biological activity of this compound can be attributed to several mechanisms:

  • Anti-inflammatory Properties : Similar compounds have shown inhibition of cyclooxygenase (COX) and lipoxygenase pathways, which are crucial in the inflammatory response . This inhibition could suggest potential therapeutic applications in treating inflammatory diseases.
  • Anticancer Activity : The presence of multiple rings and functional groups in the compound's structure may facilitate interactions with cellular targets involved in cancer progression . Compounds with similar structural features have been investigated for their ability to induce apoptosis in cancer cells.

In Vitro Studies

Recent studies have indicated that derivatives of compounds similar to N,N-diethyl-2-{...} exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa5.0Apoptosis induction
Compound BMCF73.5Cell cycle arrest
N,N-diethyl-{...}A549TBDTBD

These findings highlight the potential of this compound as a lead for further development in cancer therapeutics.

In Vivo Studies

Animal model studies are essential to evaluate the pharmacokinetics and pharmacodynamics of N,N-diethyl-{...}. Preliminary results suggest that the compound may reduce tumor growth in xenograft models when administered at specific dosages .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:
  • Temperature : Elevated temperatures (80–120°C) often improve reaction kinetics but may risk decomposition.
  • Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran) enhance solubility of intermediates .
  • Catalysts : Transition-metal catalysts (e.g., palladium on carbon) may accelerate coupling reactions, as observed in analogous acetamide derivatives .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is standard for isolating high-purity products .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous determination of the tricyclic core configuration, if single crystals are obtainable .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection are mandatory due to acute toxicity risks (GHS Hazard Statements: H301, H315) .
  • Ventilation : Use fume hoods to mitigate inhalation hazards during synthesis or handling.
  • Storage : Store in airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with enzymes or receptors. Focus on the sulfanyl-acetamide moiety, which often mediates hydrogen bonding .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over nanosecond timescales to identify key residues for mutagenesis studies .
  • QSAR Modeling : Corrogate substituent effects (e.g., methylphenyl groups) with bioactivity data to guide structural modifications .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer :
  • Dose-Response Curves : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .
  • Control Experiments : Include positive/negative controls (e.g., known enzyme inhibitors) to validate assay robustness .
  • Meta-Analysis : Statistically aggregate data from multiple studies to identify outliers or confounding variables (e.g., solvent effects on bioavailability) .

Q. How can process simulation tools improve scalability of its synthesis?

  • Methodological Answer :
  • COMSOL Multiphysics : Model heat/mass transfer in batch reactors to optimize large-scale reaction conditions .
  • Membrane Separation : Integrate nanofiltration membranes to recover catalysts and reduce waste, as seen in fuel engineering processes .
  • Process Control Systems : Implement real-time monitoring (e.g., in-line FTIR) to adjust parameters dynamically during continuous-flow synthesis .

Q. What mechanistic studies elucidate its role in catalytic or biological systems?

  • Methodological Answer :
  • Isotopic Labeling : Use deuterated analogs to track metabolic pathways or reaction intermediates .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with protiated/deuterated substrates to identify rate-determining steps .
  • Electron Paramagnetic Resonance (EPR) : Detect radical intermediates in oxidation/reduction reactions involving the oxadiazole ring .

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